

# An In-depth Technical Guide to the Chemical Properties of Phenethyl Acetate

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## Compound of Interest

Compound Name: Phenethyl acetate

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## Abstract

**Phenethyl acetate** (2-phenylethyl acetate) is an organic ester with the chemical formula  $C_{10}H_{12}O_2$ . It is a colorless liquid naturally present in various fruits and flowers, and is widely recognized for its pleasant floral, rose, and honey-like aroma. This document provides a comprehensive overview of the chemical properties of **phenethyl acetate**, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support research and development activities.

## Physicochemical Properties

**Phenethyl acetate** is a liquid at room temperature with a distinct aromatic profile. Its key physical and chemical properties are summarized in the tables below.

### Table 1: General and Physical Properties of Phenethyl Acetate

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	164.20 g/mol	
Appearance	Colorless liquid	
Odor	Floral, rose, honey, fruity	
Melting Point	-31.1 °C	
Boiling Point	238-239 °C at 760 mmHg	
Density	1.030-1.034 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.496-1.502	
Flash Point	105 °C (closed cup)	

**Table 2: Solubility of Phenethyl Acetate**

Solvent	Solubility	Reference(s)
Water	Insoluble	
Ethanol (70%)	1 mL in 2 mL	
Oils	Soluble	
Propylene Glycol	Soluble	

## Reactivity

## Synthesis

**Phenethyl acetate** is most commonly synthesized via the Fischer esterification of phenethyl alcohol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid. The reaction can also be carried out using acetic anhydride or through enzymatic catalysis.

## Hydrolysis

As an ester, **phenethyl acetate** is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reversible reaction yields phenethyl alcohol and acetic acid (or its corresponding salt). The kinetics of hydrolysis for similar esters, such as phenyl acetate, have been shown to be first-order and base-catalyzed.

## Oxidation

The phenethyl group in **phenethyl acetate** can be oxidized. For instance, the oxidation of the parent alcohol, phenethyl alcohol, yields phenylacetic acid.

## Spectroscopic Profile

The structural elucidation of **phenethyl acetate** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):

- ~2.0 ppm (singlet, 3H): Corresponds to the methyl protons of the acetate group.
- ~2.9 ppm (triplet, 2H): Represents the methylene protons adjacent to the phenyl group.
- ~4.3 ppm (triplet, 2H): Attributed to the methylene protons adjacent to the ester oxygen.
- ~7.2-7.3 ppm (multiplet, 5H): Characteristic of the aromatic protons of the phenyl group.

$^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):

- ~21 ppm: Carbon of the methyl group.
- ~35 ppm: Methylene carbon adjacent to the phenyl group.
- ~65 ppm: Methylene carbon adjacent to the ester oxygen.
- ~126-129 ppm: Aromatic carbons.
- ~138 ppm: Quaternary aromatic carbon.

- ~171 ppm: Carbonyl carbon of the ester.

**Table 3: Spectroscopic Data for Phenethyl Acetate**

Technique	Key Peaks/Signals	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.2-7.3 (m, 5H), 4.3 (t, 2H), 2.9 (t, 2H), 2.0 (s, 3H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 171.2, 137.9, 129.0, 128.6, 126.7, 65.1, 35.2, 21.1	
Infrared (IR)	~1735 cm <sup>-1</sup> (C=O stretch), ~1240 cm <sup>-1</sup> (C-O stretch), ~3030 cm <sup>-1</sup> (aromatic C-H stretch), ~2950 cm <sup>-1</sup> (aliphatic C-H stretch)	
Mass Spectrometry (EI)	m/z 164 (M <sup>+</sup> ), 105, 104, 91, 65, 43	

## Experimental Protocols

### Synthesis of Phenethyl Acetate via Fischer Esterification

This protocol describes the synthesis of **phenethyl acetate** from phenethyl alcohol and acetic acid using sulfuric acid as a catalyst.

Materials:

- Phenethyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Diethyl ether

- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine phenethyl alcohol and a molar excess of glacial acetic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for several hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent (if any) by rotary evaporation.
- Purify the crude product by vacuum distillation to obtain pure **phenethyl acetate**.

## Characterization Workflow

The following workflow outlines the steps for the characterization of synthesized **phenethyl acetate**.

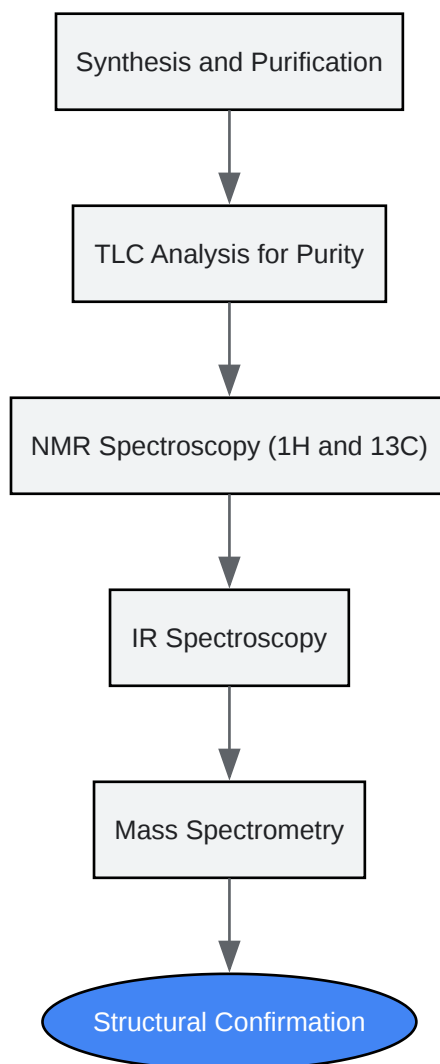


Figure 1: Characterization Workflow for Phenethyl Acetate

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Figure 1: Characterization Workflow for **Phenethyl Acetate**

## Hydrolysis of Phenethyl Acetate

This protocol describes a method for the

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